molecular formula C13H20N4O2S B12268803 1-(Cyclopropanesulfonyl)-4-(4-methylpyrimidin-2-yl)-1,4-diazepane

1-(Cyclopropanesulfonyl)-4-(4-methylpyrimidin-2-yl)-1,4-diazepane

Cat. No.: B12268803
M. Wt: 296.39 g/mol
InChI Key: DNUMCUWOBMWDHD-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-4-(4-methylpyrimidin-2-yl)-1,4-diazepane is a complex organic compound that features a cyclopropane ring, a sulfonyl group, a pyrimidine ring, and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropanesulfonyl)-4-(4-methylpyrimidin-2-yl)-1,4-diazepane typically involves multiple steps, including the formation of the cyclopropane ring, the introduction of the sulfonyl group, and the construction of the diazepane ring. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropanesulfonyl)-4-(4-methylpyrimidin-2-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

1-(Cyclopropanesulfonyl)-4-(4-methylpyrimidin-2-yl)-1,4-diazepane has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Cyclopropanesulfonyl)-4-(4-methylpyrimidin-2-yl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved in these interactions depend on the specific biological context and the nature of the molecular targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(Cyclopropanesulfonyl)-4-(4-methylpyrimidin-2-yl)-1,4-diazepane include:

    Imidazo[1,2-a]pyridines: These compounds share structural similarities and are used in similar applications.

    Imidazo[1,2-a]pyrimidines: These compounds also have comparable structures and functions.

Uniqueness

This compound is unique due to its combination of a cyclopropane ring, a sulfonyl group, a pyrimidine ring, and a diazepane ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C13H20N4O2S

Molecular Weight

296.39 g/mol

IUPAC Name

1-cyclopropylsulfonyl-4-(4-methylpyrimidin-2-yl)-1,4-diazepane

InChI

InChI=1S/C13H20N4O2S/c1-11-5-6-14-13(15-11)16-7-2-8-17(10-9-16)20(18,19)12-3-4-12/h5-6,12H,2-4,7-10H2,1H3

InChI Key

DNUMCUWOBMWDHD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)N2CCCN(CC2)S(=O)(=O)C3CC3

Origin of Product

United States

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